Aflatoxin G2

Übersicht

Beschreibung

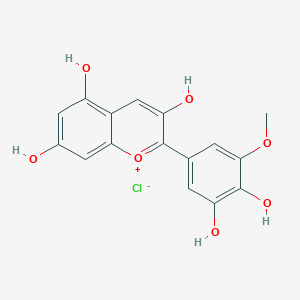

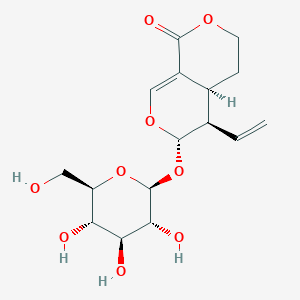

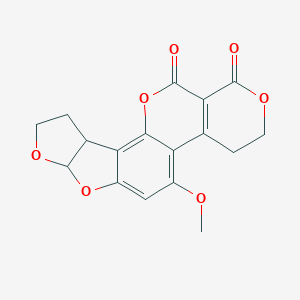

Aflatoxin G2 is a type of mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus. These fungi are known to contaminate a wide range of food commodities, including cereals, oilseeds, spices, and nuts. Aflatoxins are highly toxic and carcinogenic, posing significant health risks to humans and animals. This compound, along with Aflatoxin G1, is characterized by its green fluorescence under UV light .

Wissenschaftliche Forschungsanwendungen

Aflatoxin G2 is primarily used in scientific research to study its toxicological effects and to develop detection methods for food safety. Its applications include:

Wirkmechanismus

Aflatoxin G2 exerts its toxic effects primarily through the formation of reactive oxygen species (ROS) and the generation of a reactive epoxide intermediate. These reactive species can cause oxidative stress, DNA damage, and mutations, leading to carcinogenesis. The compound targets cellular components such as DNA, proteins, and lipids, disrupting their normal functions .

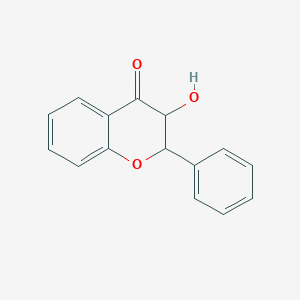

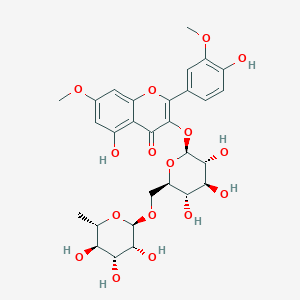

Similar Compounds:

Aflatoxin B1: Produced by Aspergillus flavus, it is the most toxic and carcinogenic aflatoxin.

Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than Aflatoxin B1.

Aflatoxin G1: Produced by Aspergillus parasiticus, it is similar to this compound but with a slightly different structure and toxicity profile.

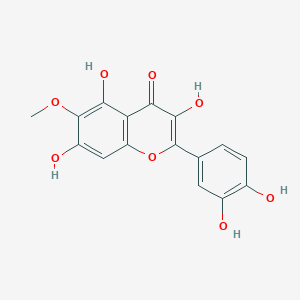

Uniqueness: this compound is unique due to its specific fluorescence properties and its distinct biosynthetic pathway. While it shares some toxicological properties with other aflatoxins, its specific interactions with cellular components and its metabolic pathways provide unique insights into aflatoxin toxicity and carcinogenesis .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Aflatoxin G2, like other aflatoxins, is produced via a polyketide pathway . This process involves at least 27 enzymatic reactions .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. It can disrupt the cell cycle, affecting the mitotic phase, growth process, and DNA synthesis . This disruption can lead to deregulation of the cell and potentially cancer development . This compound can also suppress the immune system .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a reactive epoxide form. This form can bind to DNA and albumin in blood serum, causing DNA damage . It can also bind to other macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA, and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, high concentrations of aflatoxins can be produced quickly under optimal conditions . The rate of this compound-8,9-epoxide formation and its conjugation with glutathione are key parameters in the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Feeding farm animals with aflatoxin-contaminated feed can cause various severe toxic effects, leading to increased susceptibility to infectious diseases and increased mortality, weight loss, poor performance, and reduced reproductive capability .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by a polyketide pathway, involving at least 27 enzymatic reactions .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is a lipophilic molecule, meaning it can easily pass through cell membranes and distribute throughout the body . It is also known to contaminate a wide range of food commodities, including cereals, oilseeds, spices, and nuts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aflatoxin G2 is synthesized by the fungi Aspergillus parasiticus through a polyketide biosynthetic pathway. The synthesis involves a series of enzymatic reactions that convert simple organic molecules into the complex structure of this compound .

Industrial Production Methods: Industrial production of this compound is not typically pursued due to its toxic nature. for research purposes, it can be isolated from contaminated food products using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Analyse Chemischer Reaktionen

Types of Reactions: Aflatoxin G2 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter its structure and toxicity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Major Products Formed: The major products formed from these reactions include less toxic metabolites such as Aflatoxin M1 and Aflatoxin Q1 .

Eigenschaften

IUPAC Name |

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7241-98-7 | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 - 240 °C | |

| Record name | Aflatoxin G2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030475 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.